Benzamide, 2-decyloxy-N-(2-(pyrrolidinyl)ethyl)-
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Overview
Description
2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide is a synthetic organic compound with the molecular formula C23H38N2O2 and a molecular weight of 374.56 g/mol It is characterized by the presence of a benzamide core substituted with a decyloxy group and a pyrrolidin-1-ylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. This intermediate is then reacted with 2-aminoethanol to yield 2-hydroxyethylbenzamide.
Introduction of the Decyloxy Group: The hydroxyl group of 2-hydroxyethylbenzamide is then alkylated with decyl bromide in the presence of a base such as potassium carbonate to form 2-decoxyethylbenzamide.
Formation of the Pyrrolidin-1-ylethyl Group: The final step involves the reaction of 2-decoxyethylbenzamide with pyrrolidine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield 2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide.
Industrial Production Methods
While specific industrial production methods for 2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, sulfo, or halo derivatives of the benzamide core.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study the interactions of benzamide derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrrolidine ring may play a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-decyloxy-N-(2-pyrrolidin-1-ylethyl)benzamide: Similar structure but with a different alkyl chain length.
2-methoxy-N-(2-pyrrolidin-1-ylethyl)benzamide: Similar structure but with a methoxy group instead of a decyloxy group.
Uniqueness
2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the decyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Properties
CAS No. |
10261-50-4 |
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Molecular Formula |
C23H38N2O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-decoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-8-13-20-27-22-15-10-9-14-21(22)23(26)24-16-19-25-17-11-12-18-25/h9-10,14-15H,2-8,11-13,16-20H2,1H3,(H,24,26) |
InChI Key |
GEDQRAOBXMOEHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Origin of Product |
United States |
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